7-Chloro-3-(chloromethyl)-1-benzothiophene
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Overview
Description
7-Chloro-3-(chloromethyl)-1-benzothiophene is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(chloromethyl)-1-benzothiophene typically involves the chlorination of 3-methylbenzothiophene. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(chloromethyl)-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (ethanol, methanol), mild heating.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents (acetic acid, dichloromethane), room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, tetrahydrofuran), low temperature.
Major Products Formed
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl derivatives.
Scientific Research Applications
7-Chloro-3-(chloromethyl)-1-benzothiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(chloromethyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and sulfur atoms in its structure can enhance its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-formylchromone
- 6-Chloro-7-methylchromanone
- 5-Chloro-2-formylpyridine
- 6-Chloro-3-methylpicolinaldehyde
Uniqueness
7-Chloro-3-(chloromethyl)-1-benzothiophene is unique due to its specific substitution pattern and the presence of both chlorine and sulfur atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique reactivity profile and potential for diverse functionalization.
Properties
IUPAC Name |
7-chloro-3-(chloromethyl)-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2S/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLPACACKSNLES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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